N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclohex-3-enecarboxamide
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Description
The compound “N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclohex-3-enecarboxamide” is a heterocyclic compound . It is part of the 1,2,4-triazolo[4,3-b]pyridazine class of compounds . These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitory, and antitubercular agents .
Synthesis Analysis
The synthesis of such compounds often involves the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . The exact synthetic approach for this specific compound is not mentioned in the available resources.Molecular Structure Analysis
The molecular structure of this compound includes a five-membered triazole ring and a six-membered thiadiazine ring . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is c-Met kinase . c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular growth, survival, and migration. It is often overexpressed in various types of cancers, making it a potential target for anticancer therapies .
Mode of Action
The compound interacts with its target, c-Met kinase, by acting as a potential inhibitor . This means it binds to the kinase, preventing it from carrying out its normal function. The inhibition of c-Met kinase can lead to the disruption of several cellular processes, potentially leading to the death of cancer cells .
Biochemical Pathways
By inhibiting c-Met kinase, the compound could disrupt signaling pathways that promote cell proliferation and inhibit apoptosis, leading to a reduction in tumor growth .
Result of Action
The compound has demonstrated better antitumor activities against A549 (a lung cancer cell line) than the positive agent cisplatin . This suggests that the compound’s action results in a significant reduction in tumor cell viability, making it a promising candidate for further investigation as an anticancer agent .
Properties
IUPAC Name |
N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c23-17(12-4-2-1-3-5-12)18-10-16-20-19-15-7-6-14(21-22(15)16)13-8-9-24-11-13/h1-2,6-9,11-12H,3-5,10H2,(H,18,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJLFRGBIIHOPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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